乙酰胆碱-d9 氯化物

描述

Acetylcholine-d9 Chloride, also known as ACh-d9, is a synthetic analog of the neurotransmitter acetylcholine. It is a potent cholinergic agonist and a modulator of the activity of dopaminergic (DAergic) neurons through the stimulation of nicotinic acetylcholine receptors (nAChRs) .

Synthesis Analysis

The synthesis of Acetylcholine-d9 Chloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .

Molecular Structure Analysis

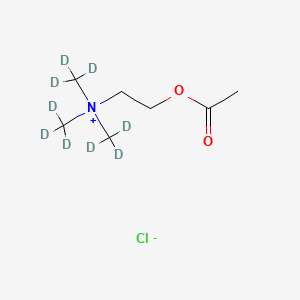

The molecular weight of Acetylcholine-d9 Chloride is 190.72 g/mol, and its formula is C7H7D9ClNO2 . The structure of Acetylcholine-d9 Chloride includes an ester of acetic acid and choline .

Chemical Reactions Analysis

Acetylcholine-d9 Chloride is involved in numerous physiological functions, such as regulating cardiac contractions and blood pressure, intestinal peristalsis, glandular secretion, etc . It ensures rapid but generally fleeting neurotransmission due to the prompt inactivation of the mediator by acetylcholinesterase .

Physical and Chemical Properties Analysis

Acetylcholine-d9 Chloride appears as solid white to off-white in color . It is freely soluble in water, alcohol, propylene glycol, and chloroform, and is practically insoluble in ether . It is very hygroscopic and extremely sensitive to moisture .

科学研究应用

神经递质功能和神经元活动

乙酰胆碱,包括其氯化物形式,在各种生物系统中作为神经递质发挥着关键作用。例如,它参与软体动物神经元的胆碱能兴奋,在那里它影响膜对离子(如氯化物和钠)的渗透性,影响神经元活动 (Chiarandini、Stefani 和 Gerschenfeld,1967)。此外,它在哺乳动物神经肌肉系统和血吸虫等吸虫寄生虫中很显着,在那里观察到它在肌肉松弛和麻痹中的作用 (MacDonald 等,2014)。

药理作用和细胞应答

乙酰胆碱氯化物已被研究其对各种生物体的药理作用。例如,它增加了蟑螂心脏神经元的放电率,表明在心脏神经系统中发挥作用 (Miller,1968)。此外,它对运动皮层神经胶质反应的影响已被记录下来,在该过程中它影响应用后的星形胶质细胞数量 (Chizhenkova Ra,1998)。

生化和结构研究

乙酰胆碱氯化物的结构和电子性质已通过使用密度泛函理论 (DFT) 的理论研究进行了探索,提供了对其晶体结构和电子特性的见解 (Gordienko、Gordienko 和 Zhuravlev,2022)。此类研究对于理解化合物在生物系统中的行为至关重要。

作用机制

Target of Action

The primary targets of Acetylcholine-d9 Chloride are the Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) and the Neuronal Acetylcholine Receptor Subunit Alpha-7 . These receptors are crucial for transmitting signals in the nervous system and play a significant role in various physiological responses .

Mode of Action

Acetylcholine-d9 Chloride interacts with its targets by binding to these receptors, which can either stimulate or block responses for desired physiological effects . For instance, it modulates the activity of dopaminergic neurons through the stimulation of nicotinic acetylcholine receptors .

Biochemical Pathways

Acetylcholine-d9 Chloride affects several biochemical pathways. It is synthesized from acetyl coenzyme A and choline via the enzyme choline acetyltransferase . This neurotransmitter is involved in modulating cholinergic neurotransmission and is associated with a variety of neurological disorders . It also plays a role in cardiac cell survival, angiogenesis, and glucose metabolism .

Result of Action

The action of Acetylcholine-d9 Chloride leads to various molecular and cellular effects. It has been shown to promote cytoskeleton organization, cellular proliferation, differentiation, and apoptosis . Moreover, it has been found to inhibit p53 mutant peptide aggregation in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetylcholine-d9 Chloride. For instance, dioxins, a type of environmental toxic substance, can affect Acetylcholine activity . Furthermore, chloride ions, which are part of Acetylcholine-d9 Chloride, play essential roles in bodily and cellular functions .

安全和危害

未来方向

Acetylcholine-d9 Chloride serves as a valuable tool in studying the functions of acetylcholine within the nervous system . It has been used in a variety of laboratory experiments, including biochemical and physiological studies. Future research directions include further exploration of the physiological and pathological roles of Acetylcholine-d9 Chloride, and tracking of the concentration changes of Acetylcholine-d9 Chloride in vivo .

生化分析

Biochemical Properties

Acetylcholine-d9 Chloride interacts with various enzymes and proteins, particularly the nicotinic acetylcholine receptors (nAChRs) . It modulates the activity of dopaminergic neurons through the stimulation of these receptors . This interaction is crucial for the regulation of various biochemical reactions.

Cellular Effects

Acetylcholine-d9 Chloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of dopaminergic neurons . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acetylcholine-d9 Chloride involves its binding interactions with biomolecules, particularly the nicotinic acetylcholine receptors . It also influences changes in gene expression . The exact nature of these interactions and changes is complex and involves multiple biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of Acetylcholine-d9 Chloride can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Acetylcholine-d9 Chloride can vary with different dosages in animal models . Studies have shown that it plays a significant role in cognitive function, impacting working memory, attention, episodic memory, and spatial memory function .

Metabolic Pathways

Acetylcholine-d9 Chloride is involved in several metabolic pathways. It is synthesized from choline and acetic acid through the process of esterification . The enzymes choline acetyltransferase and acetyl-cholinesterase play crucial roles in this process .

Transport and Distribution

The transport and distribution of Acetylcholine-d9 Chloride within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of Acetylcholine-d9 Chloride can affect its activity or function It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661772 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344298-95-9 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344298-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)